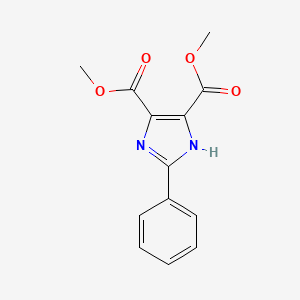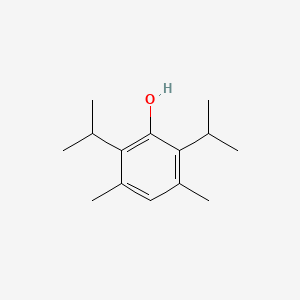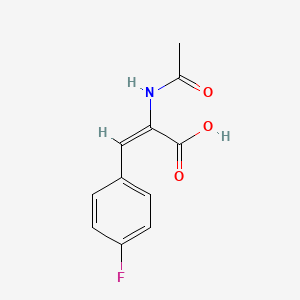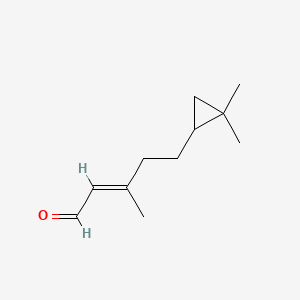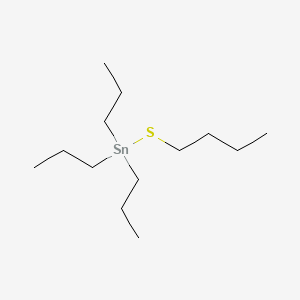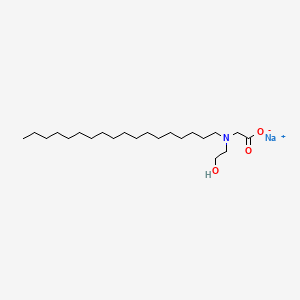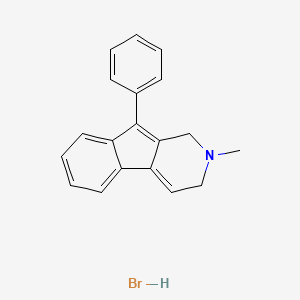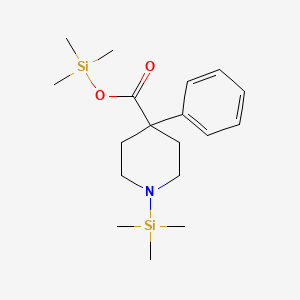
Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is a complex organic compound that features a piperidine ring substituted with a phenyl group and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: Lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.
1-Trimethylsilylpiperidine: Contains only one trimethylsilyl group, leading to variations in its applications and behavior.
4-Phenyl-4-piperidinecarboxylic acid: Does not have the trimethylsilyl ester functionality, affecting its solubility and reactivity.
Uniqueness
4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
55268-57-0 |
|---|---|
Fórmula molecular |
C18H31NO2Si2 |
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3 |
Clave InChI |
BUEFNVGBEGGYEU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
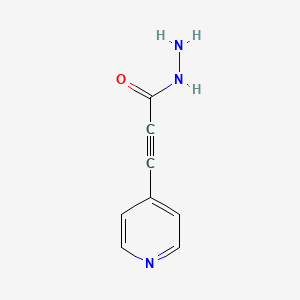
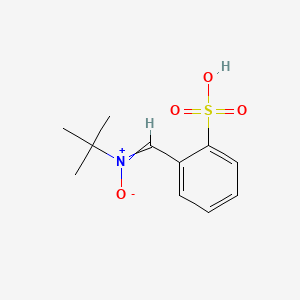
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
